molecular formula C14H15FN2O2 B141627 Cyclo(phenylalanyl-4-fluoro-prolyl) CAS No. 131176-01-7

Cyclo(phenylalanyl-4-fluoro-prolyl)

Cat. No. B141627
M. Wt: 262.28 g/mol
InChI Key: GBONPFZXBBXCLT-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(phenylalanyl-4-fluoro-prolyl), also known as CFPP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of two amino acids, phenylalanine and proline, and a fluorine atom is attached to the proline residue. CFPP has been found to exhibit unique biochemical and physiological effects, making it an interesting target for scientific research. In

Mechanism Of Action

The mechanism of action of Cyclo(phenylalanyl-4-fluoro-prolyl) is not fully understood. However, studies have shown that Cyclo(phenylalanyl-4-fluoro-prolyl) interacts with specific receptors on the surface of cells, leading to the activation of signaling pathways that regulate cell growth and survival. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to inhibit the activity of enzymes that promote cell growth and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that promote cell growth, leading to the inhibition of cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to protect neurons from damage and improve cognitive function in animal models. In addition, Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its stability. Cyclo(phenylalanyl-4-fluoro-prolyl) is a cyclic peptide, which makes it more resistant to degradation than linear peptides. Cyclo(phenylalanyl-4-fluoro-prolyl) is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its cost. Cyclo(phenylalanyl-4-fluoro-prolyl) is a relatively expensive peptide, which may limit its use in certain research applications.

Future Directions

For research include the development of Cyclo(phenylalanyl-4-fluoro-prolyl) analogs, identification of specific receptors, and investigation of potential therapeutic applications in other fields of research.

Synthesis Methods

The synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl) involves solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of the first amino acid, phenylalanine, to a solid support. The second amino acid, proline, is then added to the growing peptide chain. The fluorine atom is introduced during the synthesis of the proline residue using a fluorinated reagent. After the completion of the synthesis, Cyclo(phenylalanyl-4-fluoro-prolyl) is cleaved from the solid support and purified using HPLC.

Scientific Research Applications

Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to have potential therapeutic applications in various fields of research. One of the primary areas of research is cancer therapy. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of enzymes that promote cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to protect neurons from damage and improve cognitive function in animal models.

properties

CAS RN

131176-01-7

Product Name

Cyclo(phenylalanyl-4-fluoro-prolyl)

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1

InChI Key

GBONPFZXBBXCLT-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F

SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F

synonyms

c(Phe-FPro)
cyclo(Phe-4-F-Pro)
cyclo(phenylalanyl-4-fluoro-prolyl)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.